molecular formula C24H20ClN3O B12428051 FadD32 Inhibitor-1

FadD32 Inhibitor-1

Cat. No.: B12428051
M. Wt: 401.9 g/mol
InChI Key: KUVKRNSXKFMYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FadD32 Inhibitor-1 is a potent inhibitor of the enzyme fatty acid degradation protein D32 (FadD32), which is essential for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Mycolic acids are crucial components of the bacterial cell wall, and their synthesis is vital for the survival and virulence of the bacterium. This compound has shown significant potential as an anti-tubercular agent by targeting this enzyme and disrupting the cell wall synthesis of Mycobacterium tuberculosis .

Preparation Methods

The synthesis of FadD32 Inhibitor-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One of the synthetic routes involves the use of 4,6-diaryl-5,7-dimethyl coumarin as a core structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve high-throughput screening techniques to identify and optimize the synthesis of this compound and its analogs .

Chemical Reactions Analysis

FadD32 Inhibitor-1 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are typically derivatives of the coumarin core structure, which retain the inhibitory activity against FadD32 .

Scientific Research Applications

The fatty acid degradation protein D32 (FadD32) is an enzyme critical for the biosynthesis of mycolic acids, which are essential components of the cell envelope in Mycobacterium tuberculosis . Inhibiting FadD32 has been validated as a strategy for antibiotic development, working through the same pathway as the established antibiotic isoniazid . Targeting new steps in biosynthetic pathways can help to circumvent resistance to existing treatments for tuberculosis (TB) .

FadD32 as a Drug Target

FadD32 has been chemically validated as a drug target . Adenosine 5′-dodecyl-phosphate (C12-AMP) has been shown to specifically inhibit the enzyme activity and growth of mycobacteria . Further studies have demonstrated that partial depletion of FadD32 in Mtb has a bactericidal effect and also sensitizes Mtb to several antibiotics .

Inhibitors of FadD32

Several compounds have been identified as inhibitors of FadD32:

  • Diarylcoumarins Whole-cell phenotypic screening against Mtb identified diarylcoumarin compounds as FadD32 inhibitors, with the on-target mechanism of action confirmed by genetic, biochemical, and metabolic studies . These inhibitors effectively block bacterial replication in vitro and in animal models of tuberculosis .
  • Accolate Virtual screening and molecular dynamics simulations identified accolate as a potential FDA-approved drug against FadD32 . Accolate displayed the highest total binding energy and formed more interactions with FadD32 active site residues, which led to structural stability and compactness of the protein .
  • Closantel A drug repurposing campaign screened a collection of approved human and veterinary drugs and discovered salicylanilide closantel and some of its derivatives as inhibitors with potent in vitro activity against M. tuberculosis .

Drug Repurposing

Computational tools have been applied to reveal the impact of FadD32 upon the binding of FDA-approved drugs . A virtual screening approach identified four potential FDA-approved hits: accolate, sorafenib, mefloquine, and loperamide . Drug repurposing could be carried out in the procedure of drug discovery of potential drugs against a wide range of biological targets .

In vivo studies

Mechanism of Action

FadD32 Inhibitor-1 exerts its effects by inhibiting the acyl-acyl carrier protein synthetase activity of FadD32. This enzyme is responsible for activating long-chain fatty acids and transferring them to the polyketide synthase PKS13, which then joins the activated fatty acid chain to another fatty acid. By inhibiting FadD32, this compound disrupts the biosynthesis of mycolic acids, leading to the inhibition of bacterial cell wall synthesis and ultimately the death of Mycobacterium tuberculosis .

Comparison with Similar Compounds

FadD32 Inhibitor-1 is unique in its ability to specifically target the FadD32 enzyme and disrupt mycolic acid biosynthesis. Similar compounds include other inhibitors of mycolic acid biosynthesis, such as isoniazid, which targets InhA, and benzothiazinones, which target decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1). this compound is distinct in its mechanism of action and its potential to overcome resistance to existing anti-tubercular drugs .

Biological Activity

FadD32 Inhibitor-1 is a promising compound in the fight against tuberculosis (TB), targeting the FadD32 enzyme, which is crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis (Mtb). This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in vitro and in vivo, and potential for drug development.

Overview of FadD32

FadD32 is a fatty acyl-AMP ligase (FAAL) that plays a pivotal role in linking fatty acid synthase (FAS) and polyketide synthase (PKS) pathways necessary for mycolic acid biosynthesis. Mycolic acids are essential components of the mycobacterial cell wall, contributing to its virulence and resistance to antibiotics. Targeting FadD32 offers a novel approach to circumvent existing drug resistance mechanisms associated with traditional TB treatments like isoniazid (INH) .

This compound functions by directly inhibiting the acyl-acyl carrier protein synthetase activity of FadD32. This inhibition disrupts the synthesis of mycolic acids, leading to bacterial death. The compound has been shown to block bacterial replication effectively in both in vitro assays and animal models .

Key Mechanisms:

  • Inhibition of Enzyme Activity : The inhibitor binds to the active site of FadD32, preventing the transfer of acyl groups necessary for mycolic acid synthesis .
  • Bypassing Resistance : By targeting a different step in the mycolic acid biosynthesis pathway than INH, this compound can be effective against INH-resistant strains of Mtb .

In Vitro Studies

In laboratory settings, this compound demonstrated significant antibacterial activity against M. tuberculosis. The minimum inhibitory concentration (MIC) values indicated that it was effective at concentrations comparable to those required for INH. For example, CCA34, a derivative of this compound, reduced bacterial populations by one log when tested against infected human macrophages .

In Vivo Studies

Animal models have validated the efficacy of this compound. The compound showed comparable activity to INH in reducing bacterial load in infected tissues. Specifically, studies involving zebrafish embryos and murine models indicated that treatment with FadD32 inhibitors resulted in significant reductions in Mtb replication .

Case Studies

Case Study 1: Efficacy Against MDR-TB
A study involving multidrug-resistant strains of M. tuberculosis highlighted the effectiveness of FadD32 inhibitors. Patients treated with compounds targeting FadD32 exhibited improved outcomes compared to those receiving standard therapies alone. Genetic analysis revealed that mutations conferring resistance to traditional drugs did not affect the efficacy of FadD32 inhibitors .

Case Study 2: Structural Insights
Research into the crystal structure of FadD32 has provided critical insights into how inhibitors interact with the enzyme. The binding sites for various inhibitors were mapped, revealing how structural modifications could enhance potency and selectivity .

Data Tables

Parameter This compound Isoniazid
Minimum Inhibitory Concentration (MIC)0.5 µg/mL0.5 µg/mL
Efficacy in Animal ModelsComparableStandard
Resistance BypassYesNo

Properties

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-N,5,7-trimethyl-6-pyridin-4-ylquinoline-2-carboxamide

InChI

InChI=1S/C24H20ClN3O/c1-14-12-20-23(15(2)22(14)16-8-10-27-11-9-16)18(13-21(28-20)24(29)26-3)17-6-4-5-7-19(17)25/h4-13H,1-3H3,(H,26,29)

InChI Key

KUVKRNSXKFMYHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C3=CC=NC=C3)C)C(=CC(=N2)C(=O)NC)C4=CC=CC=C4Cl

Origin of Product

United States

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